molecular formula C25H29N3O2 B11245780 2-[3,3-dimethyl-11-(4-methylphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-methylacetamide

2-[3,3-dimethyl-11-(4-methylphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-methylacetamide

Cat. No.: B11245780
M. Wt: 403.5 g/mol
InChI Key: UJYYKHGLJWINOJ-UHFFFAOYSA-N
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Description

    Reactants: The dibenzo[b,e][1,4]diazepine intermediate and N-methylacetamide.

    Catalysts: Commonly used coupling agents include EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Conditions: The reaction is typically performed in an inert atmosphere, such as nitrogen, at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques such as crystallization or chromatography.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3,3-dimethyl-11-(4-methylphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-methylacetamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxylated or carboxylated derivatives.
    • Reagents: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

  • Reduction

    • Reduction of the carbonyl group in the dibenzo[b,e][1,4]diazepine core can yield alcohol derivatives.
    • Reagents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

  • Substitution

    • The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
    • Reagents: Nitrating agents like nitric acid (HNO₃) or halogenating agents like bromine (Br₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings, enhancing the compound’s pharmacological properties.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, the compound is studied for its interactions with various biomolecules. It can serve as a probe to investigate the mechanisms of enzyme inhibition or receptor binding, providing insights into biological processes at the molecular level.

Medicine

In medicine, 2-[3,3-dimethyl-11-(4-methylphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-methylacetamide is explored for its potential therapeutic effects. Its anxiolytic and antiepileptic properties make it a candidate for treating anxiety disorders and epilepsy. Additionally, its anti-inflammatory activity could be beneficial in managing inflammatory diseases.

Industry

Industrially, the compound can be used in the development of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatile reactivity and pharmacological properties make it valuable in various applications.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors or enzymes. For instance, its anxiolytic effects are likely mediated through binding to the benzodiazepine site on the GABA_A receptor, enhancing the inhibitory effects of GABA (gamma-aminobutyric acid) in the central nervous system. This leads to a calming effect, reducing anxiety.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.

    Clonazepam: Another benzodiazepine used primarily for its antiepileptic effects.

    Lorazepam: Known for its anxiolytic and sedative effects, often used in the treatment of anxiety disorders.

Uniqueness

2-[3,3-dimethyl-11-(4-methylphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-methylacetamide stands out due to its specific structural modifications, which may confer unique pharmacological properties. For example, the presence of the N-methylacetamide group could influence its binding affinity and selectivity for certain receptors, potentially leading to improved therapeutic profiles or reduced side effects compared to other benzodiazepines.

Properties

Molecular Formula

C25H29N3O2

Molecular Weight

403.5 g/mol

IUPAC Name

2-[9,9-dimethyl-6-(4-methylphenyl)-7-oxo-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-5-yl]-N-methylacetamide

InChI

InChI=1S/C25H29N3O2/c1-16-9-11-17(12-10-16)24-23-19(13-25(2,3)14-21(23)29)27-18-7-5-6-8-20(18)28(24)15-22(30)26-4/h5-12,24,27H,13-15H2,1-4H3,(H,26,30)

InChI Key

UJYYKHGLJWINOJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC4=CC=CC=C4N2CC(=O)NC

Origin of Product

United States

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